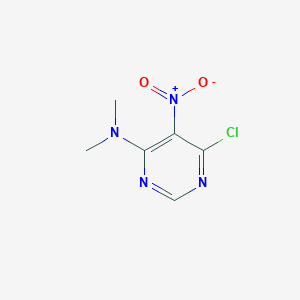

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

説明

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound is characterized by a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, which serves as the central structural framework for multiple functional group attachments. The pyrimidine core adopts a planar configuration, with the chlorine substituent at position 6 creating an electron-withdrawing effect that influences the overall electronic distribution throughout the ring system. The dimethylamino group at position 4 introduces significant steric bulk and electron-donating character, while the nitro group at position 5 provides additional electron-withdrawing properties that create a complex electronic environment within the molecule.

The carbon-nitrogen bond lengths within the pyrimidine ring system follow typical aromatic patterns, with experimental bond length data suggesting values in the range of 1.30-1.35 Ångstroms for the ring carbon-nitrogen bonds. The dimethylamino substitution at position 4 creates carbon-nitrogen bonds with lengths approximately 1.46-1.47 Ångstroms, consistent with typical tertiary amine bond distances. The nitro group attachment involves a carbon-nitrogen bond length of approximately 1.49 Ångstroms, which falls within the expected range for aromatic nitro compounds.

The spatial arrangement of substituents creates specific geometric constraints that influence the molecule's overall three-dimensional structure. The chlorine atom at position 6 maintains a carbon-chlorine bond length typical of aromatic chloro compounds, while the nitro group adopts a planar configuration with the pyrimidine ring, maximizing conjugation effects. The dimethylamino group exhibits some degree of pyramidalization around the nitrogen center, though significant delocalization with the pyrimidine system reduces this pyramidal character compared to aliphatic amines.

Table 1: Experimental Bond Length Data for Key Structural Features

| Bond Type | Bond Length (Å) | Reference |

|---|---|---|

| Pyrimidine C-N (ring) | 1.30-1.35 | |

| C-N (dimethylamino) | 1.46-1.47 | |

| C-N (nitro) | 1.49 | |

| N-O (nitro) | 1.22 | |

| C-Cl | 1.71-1.79 |

Spectroscopic Identification Techniques

Infrared spectroscopy provides crucial insights into the vibrational characteristics of this compound, revealing distinct absorption patterns that enable structural identification and confirmation. The nitro group exhibits characteristic strong absorption bands at approximately 1550 and 1350 wavenumbers, corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations respectively. These bands appear as intense, sharp peaks that serve as definitive markers for nitro functionality within the molecule.

The dimethylamino group contributes several important spectroscopic features, including carbon-hydrogen stretching vibrations in the alkyl region around 2850-3000 wavenumbers and carbon-nitrogen stretching modes in the range of 1000-1250 wavenumbers. The pyrimidine ring system displays aromatic carbon-hydrogen stretching vibrations between 3050-3100 wavenumbers, while the ring carbon-carbon and carbon-nitrogen stretching modes appear in the fingerprint region below 1600 wavenumbers.

Nuclear magnetic resonance spectroscopy offers complementary structural information through chemical shift analysis of both carbon-13 and proton environments. The aromatic protons of the pyrimidine ring appear in the downfield region between 8-9 parts per million in proton nuclear magnetic resonance spectra, while the dimethyl groups produce a characteristic singlet around 3.0-3.5 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the quaternary carbons bearing the nitro and chloro substituents, typically appearing between 140-160 parts per million due to the electron-withdrawing effects of these groups.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitro (asymmetric) | 1550 | Strong | N-O stretch |

| Nitro (symmetric) | 1350 | Strong | N-O stretch |

| Aromatic C-H | 3050-3100 | Medium | C-H stretch |

| Aliphatic C-H | 2850-3000 | Strong | C-H stretch |

| C-N (amine) | 1000-1250 | Medium-Strong | C-N stretch |

Comparative Analysis with Pyrimidine Derivatives

Structural comparison of this compound with related pyrimidine derivatives reveals important trends in molecular architecture and electronic properties influenced by substituent patterns. The compound 2-chloro-N,6-dimethyl-5-nitropyrimidin-4-amine, bearing similar functional groups but in different positions, exhibits a molecular weight identical to the target compound at 202.60 grams per mole, yet displays markedly different chemical behavior due to the altered substitution pattern. This positional isomerism demonstrates the critical importance of substituent positioning in determining molecular properties.

Comparison with 5-nitropyrimidine, a simpler analog containing only the nitro substitution, illustrates the cumulative effects of multiple substituents on the pyrimidine framework. The unsubstituted 5-nitropyrimidine shows significantly different solubility characteristics and reactivity patterns compared to the heavily substituted this compound, highlighting how the combination of electron-donating dimethylamino and electron-withdrawing chloro and nitro groups creates unique electronic environments.

The related compound 6-chloro-5-nitropyrimidin-4-amine, which lacks the dimethyl substitution on the amino group, provides insight into the specific contributions of the dimethylamino functionality. This comparison reveals that the dimethyl substitution significantly alters both the steric environment and electronic characteristics of the molecule, with the dimethylamino derivative showing enhanced electron density at the amino nitrogen and modified hydrogen bonding capabilities.

Analysis of crystal structure data from related compounds, such as 5-chloro-4,6-dimethoxypyrimidin-2-amine, provides valuable geometric reference points for understanding bond angles and intermolecular interactions in substituted pyrimidines. These structural studies reveal that pyrimidine derivatives generally maintain planar ring geometries with bond angles close to ideal aromatic values, though significant deviations can occur when bulky substituents create steric strain.

Table 3: Comparative Molecular Data for Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C6H7ClN4O2 | 202.60 | Chloro, nitro, dimethylamino |

| 2-chloro-N,6-dimethyl-5-nitropyrimidin-4-amine | C6H7ClN4O2 | 202.60 | Positional isomer |

| 5-nitropyrimidine | C4H3N3O2 | 139.09 | Simple nitro analog |

| 6-chloro-5-nitropyrimidin-4-amine | C4H3ClN4O2 | 174.55 | Primary amine analog |

Computational Modeling of Electronic Structure

Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular orbital characteristics of this compound, revealing complex patterns of electron distribution and frontier orbital energies. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap, calculated using standard basis sets, indicates significant electronic delocalization throughout the pyrimidine ring system with notable contributions from both the electron-donating dimethylamino group and the electron-withdrawing nitro and chloro substituents.

The electron density distribution calculated through quantum mechanical methods shows that the nitro group creates regions of significant electron deficiency, particularly at the carbon atoms adjacent to the nitro substitution site. Conversely, the dimethylamino group contributes substantial electron density to the pyrimidine ring, creating a polarized electronic environment that influences both chemical reactivity and intermolecular interactions. The chlorine substituent provides additional electron-withdrawing character while contributing to the overall dipole moment of the molecule.

Molecular electrostatic potential surface calculations reveal distinct regions of positive and negative charge distribution across the molecular surface, with the nitro group oxygen atoms showing strongly negative potentials and the hydrogen atoms of the dimethyl groups displaying positive character. These electrostatic features provide important insights into potential binding sites and intermolecular interaction patterns that influence crystallization behavior and chemical reactivity.

Vibrational frequency calculations using density functional theory methods accurately reproduce experimental infrared and Raman spectroscopic data, confirming the reliability of computational models for this compound. The calculated frequencies show excellent agreement with experimental values for the nitro group vibrations, aromatic carbon-carbon stretching modes, and carbon-hydrogen deformation patterns, validating the theoretical approach used for electronic structure analysis.

Table 4: Calculated Electronic Structure Parameters

特性

IUPAC Name |

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O2/c1-10(2)6-4(11(12)13)5(7)8-3-9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZZEVDOTSTXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427787 | |

| Record name | 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54660-12-7 | |

| Record name | 6-Chloro-N,N-dimethyl-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54660-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Preparation: 4,6-Dihydroxy-5-nitropyrimidine

- Synthesis of 4,6-dihydroxy-5-nitropyrimidine:

The precursor 4,6-dihydroxy-5-nitropyrimidine is prepared by base-catalyzed cyclization of malondiamide with ethyl formate and sodium ethoxide in ethanol, followed by nitration at the 5-position using glacial acetic acid and red fuming nitric acid. This step is critical to ensure selective nitration and high yield.

Chlorination of 4,6-Dihydroxy-5-nitropyrimidine to 4,6-Dichloro-5-nitropyrimidine

Reagents and Conditions:

Phosphorus oxychloride (POCl3) is employed as the chlorinating agent, often catalyzed by N,N-diethylaniline to enhance yield and control reaction exothermicity. The reaction must be carefully controlled to avoid polymerization or foaming.Reaction Notes:

The addition of N,N-diethylaniline prior to POCl3 can lead to exothermic polymerization; thus, the sequence and temperature control are crucial.

Conversion to this compound

Amination Step:

The 4,6-dichloro-5-nitropyrimidine intermediate undergoes nucleophilic aromatic substitution (S_NAr) where the chlorine at the 4-position is displaced by dimethylamine to give this compound.-

- The amination is often performed using aliphatic secondary amines such as dimethylamine under basic conditions, sometimes catalyzed by palladium complexes and employing lithium hexamethyldisilazide (LiHMDS) as a base to improve regioselectivity and yield.

- Alternatively, direct reaction with dimethylamine gas or its aqueous solution under reflux can be used.

Regioselectivity:

The reaction strongly favors substitution at the 4-position over the 6-position, ensuring selective formation of the desired compound.

Alternative Routes and Modifications

Use of Vilsmeier Reagent:

Chlorination of 2,5-diamino-4,6-dihydroxypyrimidine with Vilsmeier reagent (a halomethylenimminium salt) has been reported for related pyrimidine chlorination steps, which could be adapted for intermediates leading to the target compound.Catalyst and Solvent Effects:

Use of N,N-diethylaniline as catalyst instead of N,N-dimethylaniline in chlorination improves yield. Solvent choices such as ethanol, methanol, or aprotic solvents can influence reaction rates and product purity.

Summary Table of Preparation Steps

化学反応の分析

Types of Reactions

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 6-amino-N,N-dimethyl-5-nitropyrimidin-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine has shown potential as a pharmaceutical agent due to its biological activities:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy suggests potential use in treating infections caused by resistant bacterial strains.

- Anticancer Properties: Research has demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. This property makes it a candidate for further development in cancer therapeutics.

The compound's biological activity is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: It has been observed to inhibit certain metabolic enzymes, which may alter metabolic pathways crucial for cell survival.

- Cellular Interaction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

Agricultural Applications

Due to its antifungal properties, this compound is also explored as a potential agrochemical. Its effectiveness against plant pathogens could make it valuable in crop protection strategies.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Antibacterial Activity Study:

- A study demonstrated the compound's effectiveness against resistant bacterial strains, showing a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus.

- Table 1: Summary of Antibacterial Activity

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20 -

Anticancer Mechanism Investigation:

- In vitro studies revealed that treatment with the compound resulted in significant apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Table 2: Summary of Anticancer Effects

Cancer Cell Line Apoptosis Induction (%) MCF-7 (Breast) 75 HCT116 (Colon) 65 HeLa (Cervical) 70

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity:

Table 3: SAR Analysis

| Substituent | Effect on Activity |

|---|---|

| Nitro Group | Enhances reactivity and bioactivity |

| Chloro Group | Influences lipophilicity and binding affinity |

作用機序

The mechanism of action of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituent patterns, influencing their physicochemical properties and applications. Below is a comparative analysis:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The nitro and chloro groups in this compound enhance electrophilicity at positions 2 and 4, enabling nucleophilic displacement. This contrasts with simazine, a triazine herbicide where chloro and ethylamine groups confer stability and herbicidal activity .

- Aromatic vs. Aliphatic Amines : N,N-Dimethylamine (aliphatic) in the target compound vs. N-phenyl or N-benzyl groups (aromatic) in analogues influences solubility and steric hindrance. For instance, N,N-dibenzyl derivatives exhibit higher lipophilicity .

Synthetic Flexibility: The target compound’s synthesis mirrors methods used for phenyl- or benzyl-substituted analogues, emphasizing triethylamine-mediated amination . In contrast, 5-[(4-fluoroanilino)methyl] derivatives require multi-step cyclization and intramolecular hydrogen bonding for stability .

Biological Relevance: Pyrimidines with nitro groups (e.g., 5-nitropyrimidine derivatives) are precursors to diamines, which are pharmacologically active. For example, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine is reduced to diamine intermediates for drug development . Compounds like 5-[(4-fluoroanilino)methyl]-6-methylpyrimidines exhibit antibacterial activity due to hydrogen bonding and π-stacking interactions in their crystal structures .

Market and Industrial Relevance :

- The global market for 6-chloro-N,N-dimethylpyrimidin-4-amine derivatives is driven by demand for agrochemicals and specialty chemicals, with production metrics (e.g., capacity, profit margins) analyzed in industry reports .

Research Findings and Data

Physicochemical Properties

- Crystal Structure : Analogues like 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine crystallize in specific space groups (e.g., P1), with intramolecular N–H⋯N hydrogen bonds stabilizing the structure. The N4⋯N5 distance (2.982 Å) in related compounds suggests weaker hydrogen bonding compared to polymorphic forms (2.940 Å) .

- Thermal Stability : Melting points of nitro-substituted pyrimidines range from 133–135°C (target compound) to higher values for benzyl-substituted derivatives due to increased molecular rigidity .

生物活性

6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group, two dimethylamino groups, and a nitro group attached to a pyrimidine ring. Its molecular formula is C7H9ClN4O2, and it has a molecular weight of 202.62 g/mol. The presence of the nitro group is particularly significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be competitive with standard antibiotics, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |

| Escherichia coli | 25 | Amoxicillin | 4 |

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its effects on cell proliferation and apoptosis in various cancer cell lines. In vitro studies revealed that this compound significantly inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspases and modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.95 | Induction of apoptosis |

| A549 | 1.50 | Cell cycle arrest at G2/M |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, the compound may inhibit key kinases implicated in cancer progression or modulate the activity of enzymes critical for bacterial survival .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound was effective against multi-drug resistant strains, suggesting its utility in treating infections where conventional antibiotics fail .

- Cancer Cell Line Analysis : In a comparative study assessing various pyrimidine derivatives, this compound was found to have superior antiproliferative effects compared to other compounds in its class .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine with dimethylamine. Key conditions include:

- Catalyst system : Pd₂(dba)₃ (0.01 mmol) and R-BINAP (0.03 mmol) .

- Base : Potassium carbonate (0.7 mmol) in toluene under argon at 25°C for 3.5 hours .

- Purification : Column chromatography on silica gel after solvent evaporation .

- Monitoring : Reaction progress tracked via TLC (silica gel, visualized with UV/KMnO₄) .

- Data Table :

| Substrate | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4,6-dichloro-5-nitropyrimidine | Dimethylamine | Pd₂(dba)₃/R-BINAP | Toluene | 25 | 3.5 | Isolated (exact % not reported) |

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Recorded on a Bruker Avance III 600 MHz spectrometer to verify substituent positions (e.g., dimethylamino groups and nitro/chloro environments) .

- HRMS : High-resolution mass spectrometry (e.g., miorOTOF-QII) confirms molecular weight (C₆H₈ClN₃O₂: calc. 157.60) .

- Melting Point : Determined via Gallenkamp apparatus to assess purity .

Q. What safety protocols are recommended for handling nitro and amine functionalities in this compound?

- Methodological Answer :

- Protective Equipment : Gloves, masks, and goggles to avoid skin/eye contact .

- Waste Management : Segregate and dispose of nitro-containing waste via certified hazardous waste handlers .

- Impurity Control : Monitor for nitrosamine formation using LC-MS; adhere to EMA guidelines (total nitrosamines ≤100% AI limits) .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and mechanistic analysis of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error .

- Data-Driven Optimization : Machine learning models correlate reaction variables (e.g., solvent polarity, base strength) with yield trends .

- Case Study : ICReDD’s workflow integrates computational screening of amine nucleophilicity to prioritize dimethylamine for selective C4 amination .

Q. How do steric and electronic factors influence substrate reactivity in palladium-catalyzed amination?

- Methodological Answer :

- Steric Effects : Bulky amines (e.g., morpholine derivatives) reduce yields due to hindered Pd coordination; dimethylamine’s small size enhances efficiency .

- Electronic Effects : Electron-withdrawing nitro groups activate the pyrimidine ring for nucleophilic attack, while chloro substituents direct regioselectivity .

- Contradiction Resolution : Lower yields with aromatic amines (vs. aliphatic) may arise from π-backbonding interference with Pd catalysts .

Q. What strategies resolve crystallographic challenges in characterizing pyrimidine derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., acetonitrile) .

- X-ray Diffraction : Compare with structural analogs (e.g., 6-methyl-2-phenyl derivatives) to validate bond angles and packing motifs .

- Case Study : Cieplik et al. resolved disorder in nitro groups via temperature-controlled crystallography (120 K) .

Q. How are nitrosamine impurities quantified and controlled during synthesis?

- Methodological Answer :

- Detection : LC-MS/MS with limits of 0.03 ppm for individual nitrosamines (e.g., NDMA) .

- Mitigation : Post-synthesis treatment with ascorbic acid or UV irradiation degrades nitrosamines .

- Validation : Accelerated stability studies (40°C/75% RH for 6 months) assess impurity formation under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。